molecular formula C20H18N2O5S B2732406 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one CAS No. 1421455-62-0

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No.: B2732406
CAS No.: 1421455-62-0
M. Wt: 398.43
InChI Key: BZZSGBMEBNUQOW-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one (CAS 1421455-62-0) is a chemical compound with the molecular formula C20H18N2O5S and a molecular weight of 398.43 g/mol . This complex molecule is built from two pharmaceutically significant motifs: a 1,3-benzodioxole unit and a 4-methoxy-benzothiazole system, linked through an azetidine-containing ketone chain. The benzothiazole scaffold is a remarkable heterocyclic system well-documented in scientific literature for its diverse applications in the chemical industry and its notable pharmacological activities . Researchers have shown interest in benzothiazole derivatives for their anti-tumor and antimicrobial properties, making this core structure a valuable template in medicinal chemistry and drug discovery efforts . The crystal packing and stability of similar benzothiazole compounds are often stabilized by intermolecular interactions such as π–π stacking and other short contacts . This product is offered as a solid and is available for purchase in quantities ranging from 1 mg to 50 mg . It is intended for research applications only and is not for diagnostic or personal use. Researchers can access the structural identifiers, including the InChI Key (ZGQMMHYBMKUMJB-UHFFFAOYSA-N) and SMILES string, for their computational and experimental studies .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-15-3-2-4-17-19(15)21-20(28-17)27-13-9-22(10-13)18(23)8-12-5-6-14-16(7-12)26-11-25-14/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSGBMEBNUQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carbonyl compounds.

    Azetidine Ring Formation: This step usually involves the cyclization of appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the benzothiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth and show effectiveness against various strains of fungi and bacteria . The specific compound may also share these properties due to structural similarities.

Anticancer Properties

Compounds with azetidinone structures have been investigated for their anticancer activities. In vitro studies demonstrate that azetidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The presence of the benzodioxole group may enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that our compound could be beneficial in treating inflammatory diseases .

Photophysical Properties

The incorporation of benzodioxole units in organic materials has been linked to enhanced photophysical properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient light emission and absorption are critical . The compound's structure suggests it may exhibit favorable characteristics for such applications.

Polymer Chemistry

Research into polymer blends that include benzothiazole derivatives indicates potential for improved thermal stability and mechanical properties. The compound could serve as a functional additive in polymer formulations, enhancing performance in various industrial applications .

Synthetic Pathways

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Coupling reactions to attach the azetidinone structure.
    These synthetic methodologies are crucial for producing the compound with high purity and yield.

Case Study 1: Antimicrobial Screening

In a study assessing various benzothiazole derivatives for antimicrobial activity, a structurally similar compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies at concentrations as low as 50 µg/mL, indicating strong antimicrobial efficacy .

Case Study 2: Cancer Cell Line Testing

A derivative featuring the azetidinone scaffold was evaluated against multiple cancer cell lines (e.g., MCF7, HeLa). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Heterocycles Substituents/Functional Groups Reported Activities/Properties References
Target Compound Benzodioxole, Benzothiazole, Azetidine Methoxy, ketone Not explicitly reported in evidence N/A
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) Benzoxadiazole, Triazole Hexanoyl, methylene linker Spectroscopic properties
Ethyl-2-(5-benzoxazol-2-ylamino-1H-tetrazol-1-yl) acetate (Compound 3) Benzoxazole, Tetrazole Ethyl acetate, amino Antibacterial, antifungal
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3) Benzimidazole Butanoic acid, hydroxyethyl Synthetic intermediate
Key Observations:

Heterocycle Influence: The target compound’s benzothiazole group (vs. benzoxadiazole in or benzoxazole in ) may enhance lipophilicity and redox activity due to sulfur’s polarizability. Benzoxadiazole derivatives, in contrast, are often prioritized for fluorescence or spectroscopic applications .

Substituent Effects: The methoxy group on the benzothiazole ring may improve metabolic stability relative to amino or cyano groups in tetrazole derivatives . The ketone linker in the target compound offers hydrogen-bonding capability, contrasting with ester or carboxylic acid groups in other derivatives, which may influence solubility and membrane permeability .

Pharmacological and Physicochemical Comparisons

  • Benzothiazole vs. Benzoxazole : Benzothiazoles are associated with antitumor and antimicrobial activities due to sulfur’s electron-withdrawing effects, whereas benzoxazoles (as in ) often exhibit anti-inflammatory and antioxidant properties .
  • Azetidine vs. Tetrazole : Azetidine’s conformational rigidity may enhance target specificity compared to the planar tetrazole ring, which is often utilized for its metabolic resistance and hydrogen-bonding capacity .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4SC_{23}H_{24}N_2O_4S with a molecular weight of approximately 420.51 g/mol. The structure features a benzodioxole moiety and a benzothiazole derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing benzodioxole structures have shown activity against both Gram-positive and Gram-negative bacteria. A study conducted on various aryl-substituted compounds demonstrated their effectiveness in inhibiting biofilm formation by Escherichia coli and Staphylococcus aureus, suggesting that the benzodioxole component may enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, derivatives of benzodioxole have been noted for their ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)10Cell cycle arrest

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the benzothiazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Biofilm Disruption : The compound may interfere with quorum sensing mechanisms in bacteria, preventing biofilm formation and enhancing susceptibility to antibiotics .

Case Studies

A notable study evaluated the efficacy of a closely related compound in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load in infected animal models when treated with the compound, highlighting its potential as an alternative therapeutic agent .

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